![molecular formula C13H13ClF3N3 B1381019 4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride CAS No. 1431965-12-6](/img/structure/B1381019.png)
4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride
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Overview
Description
“4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride” is a versatile material used in scientific research. It is a powder with a molecular weight of 267.25 . It is used as a synthetic building block .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline . The InChI code is 1S/C13H12F3N3/c14-13(15,16)12-7-11(8-1-2-8)19(18-12)10-5-3-9(17)4-6-10/h3-8H,1-2,17H2 .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 267.25 . It is stored at room temperature .Scientific Research Applications
Antiviral Activity
- A study synthesized and evaluated derivatives of aniline, including compounds with structural similarities to the specified compound, for antiviral activity against a range of viruses. These compounds showed potential in interfering with respiratory syncytial virus (RSV) replication (Fioravanti et al., 2015).
COX-2 Inhibition
- Another research synthesized sulfonamide-containing 1,5-diarylpyrazole derivatives to block cyclooxygenase-2 (COX-2) in vitro and in vivo, contributing to the development of anti-inflammatory drugs (Penning et al., 1997).
Regioselectivity in Synthesis
- A study focused on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which is structurally related, to explore regioselectivity in chemical reactions (Martins et al., 2012).
Herbicidal Activity
- Novel compounds structurally related to the specified compound were synthesized and showed moderate herbicidal activity against certain weeds (Li & Shi, 2014).
Isoxazole and Pyrazole Formation
- Research on the reaction of trifluoromethyl-substituted anilines with oxime and hydrazone dianions, relevant to the compound , indicated less efficient syntheses of substituted isoxazoles and pyrazoles (Strekowski & Lin, 1997).
Synthesis of Pyrazinone-Containing Compounds
- A study on the synthesis of BMS-665053, a corticotropin-releasing factor-1 receptor antagonist, highlights the utility of similar compounds in developing potential medical treatments (Li et al., 2012).
Antimycobacterial Activity
- Research on 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-(isonicotinoyl) pyrazoles, which are structurally related, revealed promising antimycobacterial activity (Silva et al., 2008).
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, such as “4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride”, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
4-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3.ClH/c14-13(15,16)12-7-11(8-1-2-8)19(18-12)10-5-3-9(17)4-6-10;/h3-8H,1-2,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBNUWAGKIQVAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3=CC=C(C=C3)N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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